Dimethyl 3-aminophthalate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

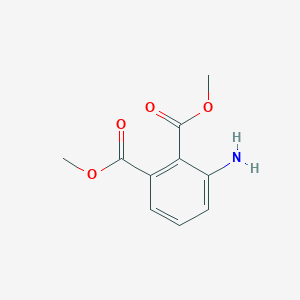

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

dimethyl 3-aminobenzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-14-9(12)6-4-3-5-7(11)8(6)10(13)15-2/h3-5H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEJKSNHPNFHCLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80539363 | |

| Record name | Dimethyl 3-aminobenzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80539363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34529-06-1 | |

| Record name | Dimethyl 3-aminobenzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80539363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Dimethyl 3-Aminophthalate

This guide provides a comprehensive overview of this compound, a versatile chemical intermediate. It covers its chemical identity, properties, synthesis protocols, and key applications, with a focus on its role in contemporary research and pharmaceutical development.

Chemical Identity and Properties

This compound is an organic compound featuring both an amino group and two methyl ester groups on a benzene ring. It is most commonly handled in its more stable hydrochloride salt form to prevent degradation of the free amine.[1]

CAS Numbers:

The following tables summarize the key physicochemical properties of both the free amine and its hydrochloride salt.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₁₀H₁₁NO₄ | [2] |

| Molecular Weight | 209.2 g/mol | [2][3][5] |

| IUPAC Name | dimethyl 3-aminobenzene-1,2-dicarboxylate | [2] |

| Physical Form | Pale-yellow to yellow-brown solid or liquid | |

| Purity | ≥97% | |

| Boiling Point | 306°C | [5] |

| Storage Conditions | Room temperature, keep in dark place, inert atmosphere |

Table 2: Physicochemical Properties of this compound Hydrochloride

| Property | Value | References |

| Molecular Formula | C₁₀H₁₂ClNO₄ or C₁₀H₁₁NO₄·HCl | [1][4] |

| Molecular Weight | 245.66 g/mol | [1] |

| IUPAC Name | This compound hydrochloride | [4] |

| Moisture Content | ≤0.5% | [6] |

| Stability | More stable than the free amine, suitable for storage and transport | [1] |

Experimental Protocols: Synthesis Methodologies

The synthesis of this compound can be achieved through several routes, from traditional methods to modern, greener alternatives.

Traditional Synthesis: Nitration and Reduction

This widely-used method involves the nitration of a phthalate precursor followed by the reduction of the resulting nitro group.

Protocol:

-

Nitration: Dimethyl phthalate is nitrated using nitric acid. This reaction must be carefully controlled at a temperature of 100-110°C to maximize the yield of the desired 3-nitro isomer and minimize side reactions.[1]

-

Isomer Separation: The reaction produces a mixture of dimethyl 3-nitrophthalate and dimethyl 4-nitrophthalate. These isomers are separated via fractional crystallization, leveraging their different solubilities in water.[1]

-

Reduction: The purified dimethyl 3-nitrophthalate is reduced to form this compound. A common laboratory method involves using stannous chloride (SnCl₂) in the presence of concentrated hydrochloric acid.[7] An alternative, cleaner method is catalytic hydrogenation over a platinum oxide catalyst.[1][8]

-

Salt Formation (Optional but Recommended): To enhance stability, the resulting free amine is converted to its hydrochloride salt. This is typically done after the reduction step by introducing hydrochloric acid.[1]

References

- 1. This compound Hydrochloride|CAS 52412-63-2 [benchchem.com]

- 2. americanelements.com [americanelements.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. pschemicals.com [pschemicals.com]

- 5. This compound [myskinrecipes.com]

- 6. capotchem.com [capotchem.com]

- 7. CN105669478A - Preparation method for 3-aminophthalic acid and derivative thereof - Google Patents [patents.google.com]

- 8. prepchem.com [prepchem.com]

Core Properties of Dimethyl 3-aminophthalate

An In-depth Technical Guide to Dimethyl 3-aminophthalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a versatile chemical intermediate. It covers its core chemical properties, detailed synthesis protocols, chemical reactivity, and applications, with a focus on its role in organic synthesis and pharmaceutical research.

This compound is an organic compound valued as a building block in complex molecule synthesis.[1] Its key physical and chemical properties are summarized below.

| Property | Data | Source(s) |

| Molecular Weight | 209.20 g/mol | [2] |

| 209.2 g/mol | ||

| 209.1986 g/mol | [3] | |

| Molecular Formula | C₁₀H₁₁NO₄ | [4] |

| CAS Number | 34529-06-1 | [2] |

| Appearance | Pale-yellow to Yellow-brown to Brown Liquid or Solid | |

| Purity | Typically ≥98% | [2] |

| Storage Conditions | Room temperature, in a dark place under an inert atmosphere | |

| IUPAC Name | dimethyl 3-aminobenzene-1,2-dicarboxylate | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound and its parent compound, 3-aminophthalic acid, can be achieved through several routes. The most common pathway involves the nitration of phthalic acid or its derivatives, followed by esterification and subsequent reduction of the nitro group.[1] An alternative approach utilizes a Diels-Alder reaction.[5]

Synthesis via Nitration, Esterification, and Reduction

This is a foundational method for producing the 3-aminophthalate scaffold. The process begins with the nitration of phthalic acid, which is then esterified and finally reduced to yield the desired amino group.

Experimental Protocol: Synthesis of 3-Aminophthalic Acid (Precursor)

This protocol is adapted from a procedure for the synthesis of the parent acid, which can then be esterified to this compound.

-

Purification of 3-Nitrophthalic Acid: A commercial sample of 3-nitrophthalic acid (which may contain the 4-nitro isomer) is dissolved in 150 mL of hot water. The solution is filtered and then cooled for 2 hours to yield purified 3-nitrophthalic acid via crystallization.[6]

-

Hydrogenation: The recrystallized 3-nitrophthalic acid (13 g, 0.062 mole) is dissolved in 200 mL of methanol.[6] Platinic oxide (50 mg) is added as a catalyst.[6]

-

Reaction: The mixture is hydrogenated at 25 psi. The reaction proceeds for approximately one hour, or until hydrogen uptake ceases.[6]

-

Isolation: The reaction mixture is filtered to remove the catalyst, and the solvent is evaporated to yield solid 3-aminophthalic acid.[6]

Note: Subsequent esterification with methanol under acidic conditions would yield this compound.

Synthesis via Diels-Alder Reaction

This method provides an alternative route to substituted 3-aminophthalates starting from 3-acylamino-2H-pyran-2-ones.[5]

Experimental Protocol: Diels-Alder Cycloaddition

-

Reactants: 0.5 mmol of an electron-rich 3-acylamino-2H-pyran-2-one (e.g., 5-(4-methoxyphenyl)-6-methyl derivative) is mixed with 1.5 mmol of dimethyl acetylenedicarboxylate (a dienophile).[5]

-

Solvent: The reactants are dissolved in 2 mL of a suitable solvent, such as xylene.[5]

-

Reaction: The mixture is heated in a closed, thick-walled vessel. Reaction conditions can vary, for example, heating in xylene at 190°C.[5]

-

Mechanism: The reaction proceeds via a Diels-Alder cycloaddition, forming an oxabicyclo[2.2.2]octadiene intermediate, which then undergoes a retro-Diels-Alder reaction, eliminating CO₂, to yield the final aniline derivative (the this compound scaffold).[5]

Caption: General workflow for the synthesis of this compound.

Chemical Reactivity and Applications

The unique structure of this compound, featuring a nucleophilic amino group and two electrophilic ester groups, allows for a wide range of chemical transformations.[1]

Key Reactions

-

Intermolecular Reactions: The amino group readily acts as a nucleophile, reacting with electrophiles. Acylation with acyl chlorides or alkylation with alkyl halides can produce N-acyl derivatives or secondary/tertiary amines, respectively.[1]

-

Intramolecular Reactions: Under heat or with a catalyst, the compound can undergo intramolecular cyclization. The amino group can attack one of the ester carbonyls to form a five-membered lactam ring.[1]

-

Transesterification: The methyl ester groups can be exchanged by reacting with other alcohols.[1]

Applications in Research and Development

-

Pharmaceutical Intermediate: The 3-aminophthalate core is a crucial structural motif in various therapeutic agents.[1] It serves as a precursor in the synthesis of bioactive molecules, including the anti-inflammatory drug Apremilast.[7]

-

Building Block for Complex Molecules: Its bifunctional nature makes it an ideal starting point for constructing complex organic frameworks, specialized dyes, and pigments.[1]

-

Chemiluminescence Research: The hydrolyzed form, 3-aminophthalate, is the light-emitting species in the well-known chemiluminescence of luminol.[1][8] This makes related compounds valuable in the development of biochemical assays and probes, particularly for detecting reactive oxygen species (ROS).[1][8]

-

Materials Science: The compound contributes to the development of advanced polymers and resins with tailored properties.[1]

Caption: Functional groups of this compound and their applications.

Analytical Methodologies

The characterization and analysis of this compound and its reactions rely on standard analytical techniques.

-

Structural Characterization: For the compound and its derivatives, techniques such as Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are employed for structural confirmation and purity assessment.[9]

-

Kinetic Studies: To understand reaction mechanisms and rates, UV-Vis spectroscopy or HPLC can be used to monitor the concentration of reactants and products over time.[1]

-

Intermediate Detection: In mechanistic studies, particularly those related to fast reactions like chemiluminescence, advanced techniques such as stopped-flow spectroscopy and Electron Paramagnetic Resonance (EPR) spectroscopy may be used to detect transient radical intermediates.[1]

References

- 1. This compound Hydrochloride|CAS 52412-63-2 [benchchem.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. China this compound - JiangSu 01 Industrial Co., Ltd. [sunsirs.com]

- 4. americanelements.com [americanelements.com]

- 5. Towards Greener Synthesis of Substituted 3-Aminophthalates Starting from 2H-Pyran-2-ones via Diels–Alder Reaction of Acetylenedicarboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. asianpubs.org [asianpubs.org]

- 8. researchgate.net [researchgate.net]

- 9. 52412-63-2|this compound hydrochloride|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Chemical Properties of Dimethyl 3-Aminophthalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of dimethyl 3-aminophthalate, a versatile building block in organic synthesis. This document details its physicochemical characteristics, spectral data, and key synthetic methodologies. It is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Core Chemical and Physical Properties

This compound (CAS No: 34529-06-1) is an aromatic compound containing both amine and ester functional groups.[1][2] These functionalities impart a unique reactivity profile, making it a valuable intermediate in the synthesis of a wide range of molecules, including dyes, polymers, and pharmaceutical agents.[3] The compound is often supplied as a more stable hydrochloride salt (CAS No: 52412-63-2) for improved storage and handling.[3]

The physical state of this compound has been described as a pale-yellow to yellow-brown to brown liquid or solid.[2] While some sources do not provide a specific melting point, its hydrochloride salt is typically a solid.[1][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₁NO₄ | [1] |

| Molecular Weight | 209.20 g/mol | [5] |

| Boiling Point | 306 °C at 760 mmHg | [1] |

| Appearance | Pale-yellow to yellow-brown to brown liquid or solid | [2] |

| Purity | Typically ≥98% | [2][5] |

| Storage Temperature | Keep in dark place, inert atmosphere, room temperature | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound. While comprehensive, detailed spectral data in the public domain is limited, the following provides an overview of expected and reported spectroscopic characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is a key tool for confirming the structure of the molecule. A representative ¹H NMR spectrum is available through resources like ChemicalBook.[6]

-

¹³C NMR: The carbon NMR spectrum provides information about the carbon framework of the molecule.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the primary amine, C=O stretching of the ester groups, and C-N and C-O stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.

Experimental Protocols

Synthesis of this compound

A common and well-documented method for the synthesis of 3-aminophthalic acid, the precursor to this compound, is the reduction of 3-nitrophthalic acid.[7] The resulting 3-aminophthalic acid can then be esterified to yield the desired product.

Protocol 1: Reduction of 3-Nitrophthalic Acid to 3-Aminophthalic Acid

This protocol is based on a general procedure for the hydrogenation of nitrophthalic acids.

-

Materials:

-

3-Nitrophthalic acid

-

Methanol

-

Platinic oxide (catalyst)

-

-

Procedure:

-

Dissolve a known quantity of 3-nitrophthalic acid in methanol in a suitable reaction vessel.

-

Add a catalytic amount of platinic oxide.

-

Hydrogenate the mixture under pressure (e.g., 25 psi) until the reaction is complete (cessation of hydrogen uptake).[7]

-

Filter the reaction mixture to remove the catalyst.

-

Evaporate the solvent to obtain solid 3-aminophthalic acid.[7]

-

Protocol 2: Diels-Alder Synthesis of Substituted 3-Aminophthalates

Substituted 3-aminophthalates can be synthesized via a [4+2] cycloaddition reaction between a substituted 3-acylamino-2H-pyran-2-one (diene) and a dialkyl acetylenedicarboxylate (dienophile).[8]

-

General Procedure:

-

In a closed, thick-walled glass tube, mix the 3-acylamino-2H-pyran-2-one with an excess of the dialkyl acetylenedicarboxylate in a high-boiling solvent such as xylene.[8]

-

Heat the mixture at elevated temperatures (e.g., 190 °C) for a duration sufficient to achieve high conversion (typically monitored by ¹H NMR).[8]

-

After cooling, the product can be isolated and purified by standard techniques such as recrystallization or column chromatography.

-

Purification

Recrystallization is a common method for the purification of solid organic compounds like this compound. The choice of solvent is critical and often involves trial and error. Common solvent systems for recrystallization include ethanol, hexane/acetone, and hexane/ethyl acetate.[9] Column chromatography can also be employed for purification.

Chemical Reactivity and Applications

The bifunctional nature of this compound, possessing both a nucleophilic amino group and electrophilic ester groups, makes it a versatile synthetic intermediate.[3]

-

Reactions of the Amino Group: The amino group can undergo various reactions such as acylation, alkylation, and diazotization, allowing for the introduction of diverse functional groups.

-

Reactions of the Ester Groups: The ester groups can be hydrolyzed to the corresponding dicarboxylic acid or transesterified with other alcohols.

-

Intramolecular Cyclization: Under certain conditions, the amino group can react with one of the ester groups to form a lactam.[3]

A significant application of the 3-aminophthalate core is its role in the chemiluminescence of luminol.[10][11][12][13][14] In this process, luminol is oxidized to an excited state of 3-aminophthalate, which then emits light upon relaxation to its ground state.[10][11] This reaction is famously used in forensic science for the detection of blood.

Visualizations

Synthesis Workflow: From 3-Nitrophthalic Acid to this compound

Caption: A simplified workflow for the synthesis of this compound.

Luminol Chemiluminescence Pathway

Caption: The key steps in the chemiluminescence of luminol.

References

- 1. americanelements.com [americanelements.com]

- 2. This compound | 34529-06-1 [sigmaaldrich.com]

- 3. This compound Hydrochloride|CAS 52412-63-2 [benchchem.com]

- 4. This compound hydrochloride Price from Supplier Brand Shanghai ChemSrc Trading Co., Ltd. on Chemsrc.com [m.chemsrc.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. 3-AMINO-1,2-PHTHALIC ACID, DIMETHYL ESTER(34529-06-1) 1H NMR spectrum [chemicalbook.com]

- 7. prepchem.com [prepchem.com]

- 8. Towards Greener Synthesis of Substituted 3-Aminophthalates Starting from 2H-Pyran-2-ones via Diels–Alder Reaction of Acetylenedicarboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Purification [chem.rochester.edu]

- 10. What is the mechanism of Luminol? [synapse.patsnap.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. 3-Aminophthalic acid - Wikipedia [en.wikipedia.org]

- 14. Chemiluminescence of 3-aminophthalic acid anion-hydrogen peroxide-cobalt (II) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis of Dimethyl 3-Aminophthalate: A Technical Guide

Introduction

Dimethyl 3-aminophthalate is a pivotal intermediate in the synthesis of a wide array of organic molecules, including pharmaceuticals, fluorescent dyes, and advanced polymers.[1][2] Its bifunctional nature, possessing both a nucleophilic amino group and electrophilic ester moieties, renders it a versatile building block for complex molecular architectures.[1] Notably, the 3-aminophthalate core is a key structural motif in several potent therapeutic agents, including immunomodulatory and anti-cancer drugs.[1] This guide provides an in-depth overview of the primary synthetic pathways to this compound, complete with detailed experimental protocols and quantitative data to support researchers and professionals in drug development and chemical synthesis.

Primary Synthetic Pathway: A Three-Step Approach

The most conventional and widely employed synthesis of this compound is a three-step process commencing with the nitration of phthalic anhydride, followed by esterification and subsequent reduction of the nitro group.

Step 1: Nitration of Phthalic Anhydride

The inaugural step involves the electrophilic aromatic substitution of phthalic anhydride to introduce a nitro group. This reaction typically yields a mixture of 3-nitrophthalic acid and 4-nitrophthalic acid, which necessitates a separation step.[1][3]

Experimental Protocol:

A 2-liter beaker, situated within a 4-liter crock and equipped with a mechanical stirrer, is charged with 650 mL of commercial sulfuric acid (sp. gr. 1.84) and 500 g (3.4 moles) of technical phthalic anhydride. The mixture is stirred, and steam is introduced into the crock to heat the mixture. Upon reaching 80°C, the steam is discontinued, and 210 mL of fuming nitric acid (sp. gr. 1.51) is added dropwise at a rate that maintains the reaction temperature between 100-110°C. This addition typically takes one to two hours. Following the addition of fuming nitric acid, 900 mL of concentrated nitric acid (sp. gr. 1.42) is added as rapidly as possible without exceeding 110°C. The reaction mixture is then stirred and heated with steam for an additional two hours. After standing overnight, the mixture is poured into 1.5 L of water. The resulting solid, a mixture of 3- and 4-nitrophthalic acids, is collected by suction filtration. The wet cake is washed with 200 mL of water to dissolve a significant portion of the 4-nitrophthalic acid isomer and filtered again. The resulting wet cake is dissolved in 200-300 mL of boiling water, filtered while hot, and allowed to crystallize overnight with mechanical stirring initiated at the onset of crystallization. The crystalline 3-nitrophthalic acid is collected by suction filtration and air-dried.[3]

Data Presentation: Nitration of Phthalic Anhydride

| Parameter | Value | Reference |

| Starting Material | Phthalic Anhydride | [3] |

| Reagents | Fuming Nitric Acid, Concentrated Nitric Acid, Sulfuric Acid | [3] |

| Temperature | 100-110°C | [3] |

| Reaction Time | ~3-4 hours + overnight crystallization | [3] |

| Yield | 28-31% (of 3-nitrophthalic acid) | [3] |

Step 2: Esterification of 3-Nitrophthalic Acid

The purified 3-nitrophthalic acid is then converted to its dimethyl ester via an acid-catalyzed esterification reaction with methanol.[1]

Experimental Protocol:

While a specific protocol for the direct esterification of 3-nitrophthalic acid to dimethyl 3-nitrophthalate was not detailed in the provided search results, a general procedure for analogous esterifications involves dissolving the carboxylic acid in a large excess of methanol and adding a catalytic amount of a strong acid, such as sulfuric acid.[4] The mixture is then heated to reflux for several hours until the reaction is complete, as monitored by techniques like Thin Layer Chromatography (TLC). For a related compound, dimethyl 5-nitroisophthalate, the reaction is heated at 80°C for 8 hours.[1] Following the reaction, the excess methanol is removed under reduced pressure, and the residue is worked up, typically by dissolving in an organic solvent, washing with a basic solution to remove unreacted acid, and then with brine. The organic layer is dried and concentrated to yield the desired diester.

Data Presentation: Esterification of 3-Nitrophthalic Acid

| Parameter | Value | Reference |

| Starting Material | 3-Nitrophthalic Acid | [1] |

| Reagents | Methanol, Acid Catalyst (e.g., H₂SO₄) | [1][4] |

| Temperature | 80°C (for an analogous reaction) | [1] |

| Reaction Time | 8 hours (for an analogous reaction) | [1] |

| Yield | Not specified |

Step 3: Reduction of Dimethyl 3-Nitrophthalate

The final step is the reduction of the nitro group of dimethyl 3-nitrophthalate to an amine, yielding the target compound, this compound. Catalytic hydrogenation is a common and efficient method for this transformation.

Experimental Protocol:

A solution of recrystallized 3-nitrophthalic acid (13 g, 0.062 mole) in methanol (200 mL) is hydrogenated over platinic oxide (50 mg) at 25 psi. The reaction proceeds for approximately one hour, or until hydrogen uptake ceases. The reaction mixture is then filtered to remove the catalyst, and the solvent is evaporated to yield solid 3-aminophthalic acid.[5] While this protocol describes the reduction of the acid, a similar procedure would be employed for the dimethyl ester. Alternatively, a method for the synthesis of 2-amino dimethyl terephthalate involves dissolving dimethyl 2-nitroterephthalate in ethanol and adding it dropwise to a refluxing mixture of iron powder and ammonium chloride in an ethanol/water solution. The reaction is refluxed for 30 minutes after the addition is complete.[6]

Data Presentation: Reduction of Dimethyl 3-Nitrophthalate

| Parameter | Catalytic Hydrogenation | Iron/Ammonium Chloride Reduction |

| Starting Material | Dimethyl 3-Nitrophthalate | Dimethyl 2-Nitroterephthalate (analogous) |

| Reagents | H₂, Platinic Oxide | Iron, Ammonium Chloride, Ethanol, Water |

| Pressure | 25 psi | Atmospheric |

| Temperature | Not specified (typically room temp.) | Reflux |

| Reaction Time | 1 hour | 0.5 hour |

| Yield | Not specified | 99.1% |

| Reference | [5] | [6] |

Alternative Synthetic Pathway: Diels-Alder Reaction

A greener synthetic approach to substituted 3-aminophthalates involves a Diels-Alder reaction between 3-acylamino-2H-pyran-2-ones (acting as dienes) and dialkyl acetylenedicarboxylates (acting as dienophiles).[7] This method, however, requires harsh reaction conditions.

Experimental Protocol:

In a typical procedure, 0.5 mmol of a 5-(4-methoxyphenyl)-6-methyl derivative of 3-acylamino-2H-pyran-2-one is mixed with 1.5 mmol of dimethyl acetylenedicarboxylate in 2 mL of a high-boiling solvent such as xylene. The mixture is heated in a sealed, thick-walled vessel at 190°C. Reaction times can vary from 17 to 58 hours to achieve conversions greater than 95%.[7] The use of a larger excess of the dienophile is often necessary due to concomitant polymerization. Despite these conditions, the products can be isolated in moderate to high yields.[7]

Data Presentation: Diels-Alder Synthesis of Substituted 3-Aminophthalates

| Parameter | Value | Reference |

| Reactants | 3-acylamino-2H-pyran-2-ones, Dimethyl Acetylenedicarboxylate | [7] |

| Solvent | Xylene | [7] |

| Temperature | 190°C | [7] |

| Reaction Time | 17-58 hours | [7] |

| Average Yield | 56% | [7] |

Visualization of Synthetic Pathways

The following diagrams illustrate the core synthetic pathways for this compound.

Caption: Primary synthesis of this compound.

Caption: Diels-Alder approach to substituted 3-aminophthalates.

Conclusion

The synthesis of this compound is well-established, with the nitration-esterification-reduction sequence being the most common route. While effective, this pathway involves the use of harsh reagents and requires careful separation of isomers. Alternative methods, such as the Diels-Alder reaction, offer a more convergent approach but necessitate high temperatures and pressures. The choice of synthetic route will ultimately depend on factors such as scale, available equipment, and desired purity of the final product. The detailed protocols and compiled data in this guide serve as a valuable resource for researchers and professionals engaged in the synthesis and application of this important chemical intermediate.

References

- 1. This compound Hydrochloride|CAS 52412-63-2 [benchchem.com]

- 2. This compound [myskinrecipes.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. rsc.org [rsc.org]

- 5. prepchem.com [prepchem.com]

- 6. Dimethyl aminoterephthalate synthesis - chemicalbook [chemicalbook.com]

- 7. Towards Greener Synthesis of Substituted 3-Aminophthalates Starting from 2H-Pyran-2-ones via Diels–Alder Reaction of Acetylenedicarboxylates - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectral Analysis of Dimethyl 3-Aminophthalate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral analysis of dimethyl 3-aminophthalate (CAS No: 34529-06-1), a key intermediate in organic synthesis. This document details the expected spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with generalized experimental protocols for these analytical techniques.

Chemical Structure and Properties

-

IUPAC Name: Dimethyl 3-aminobenzene-1,2-dicarboxylate[1]

-

Appearance: Pale-yellow to yellow-brown solid or liquid[1]

Spectral Data Summary

The following tables summarize the key spectral data for this compound.

Table 1: ¹H NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.3-7.5 | m | 3H | Aromatic Protons |

| ~5.5-6.0 | br s | 2H | -NH₂ Protons |

| ~3.85 | s | 3H | -OCH₃ (Ester) |

| ~3.80 | s | 3H | -OCH₃ (Ester) |

Table 2: ¹³C NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~168 | C=O (Ester) |

| ~167 | C=O (Ester) |

| ~145-150 | Aromatic C-NH₂ |

| ~115-135 | Aromatic C-H & C-C |

| ~52 | -OCH₃ (Ester) |

Table 3: IR Spectral Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3400-3200 | N-H Stretch (Amine) |

| 3100-3000 | C-H Stretch (Aromatic) |

| 2950-2850 | C-H Stretch (Aliphatic, -OCH₃) |

| 1730-1700 | C=O Stretch (Ester) |

| 1620-1580 | N-H Bend (Amine) / C=C Stretch (Aromatic) |

| 1250-1000 | C-O Stretch (Ester) |

Table 4: Mass Spectrometry Data

| m/z Value | Assignment |

| 209 | [M]⁺ (Molecular Ion) |

| 178 | [M - OCH₃]⁺ |

| 150 | [M - COOCH₃]⁺ |

Experimental Protocols

The following are detailed methodologies for acquiring the spectral data.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A high-resolution NMR spectrometer, such as a Bruker 400 MHz or 500 MHz instrument, is recommended.[4][5]

-

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[5]

-

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A greater number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

-

The spectral width should be set to encompass the expected range of carbon chemical shifts (0-200 ppm).

-

3.2 Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind a small amount of the solid sample with dry potassium bromide (KBr) in an agate mortar.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Acquire a background spectrum of the empty sample compartment or a pure KBr pellet to subtract from the sample spectrum.

-

3.3 Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electron Ionization - EI) and mass analyzer (e.g., Quadrupole or Time-of-Flight - TOF).

-

Sample Introduction: The sample can be introduced directly via a solids probe or, if coupled with a gas chromatograph (GC-MS), via injection of a dilute solution.

-

Data Acquisition:

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).

-

The ionization energy for EI is typically set at 70 eV.

-

Logical Workflow and Relationships

The following diagrams illustrate the logical flow of the spectral analysis process and the relationship between the different spectroscopic techniques.

References

An In-depth Technical Guide to Dimethyl 3-aminophthalate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl 3-aminophthalate is a versatile bifunctional molecule that serves as a crucial building block in the synthesis of a wide array of complex organic compounds. Its unique structure, featuring both a nucleophilic amino group and electrophilic ester functionalities, makes it an important intermediate in the development of pharmaceuticals, advanced polymers, and specialized dyes. This technical guide provides a comprehensive overview of the historical context, synthesis, chemical properties, and significant applications of this compound, with a focus on its role in drug discovery and development. Detailed experimental protocols and quantitative data are presented to support researchers in its practical application.

Introduction and Historical Context

While there isn't a singular "discovery" event for this compound, its significance has grown with the advancement of organic synthesis. It is best understood as a key intermediate whose utility has been realized through its application in various synthetic endeavors. The compound's history is intrinsically linked to the development of molecules for which it is a precursor, most notably in the field of chemiluminescence and more recently, in the synthesis of targeted therapeutics. The parent compound, 3-aminophthalic acid, is known to be the light-emitting species in the chemiluminescence of luminol. However, 3-aminophthalic acid itself is unstable. The dimethyl ester form offers enhanced stability, making it a more practical and reliable reagent for storage, transportation, and use in multi-step syntheses. Often, it is supplied as a hydrochloride salt to further improve its stability.

Physicochemical and Spectroscopic Data

The physical, chemical, and spectroscopic properties of this compound are summarized below.

Physical and Chemical Properties

| Property | Value | Reference(s) |

| CAS Number | 34529-06-1 | |

| Molecular Formula | C₁₀H₁₁NO₄ | |

| Molecular Weight | 209.20 g/mol | |

| Appearance | Pale-yellow to yellow-brown solid or liquid | |

| Boiling Point | 306 °C at 760 mmHg | |

| Purity | Typically ≥98% | |

| Storage Temperature | Room temperature, in a dark, inert atmosphere |

Spectroscopic Data

| Technique | Data Description |

| ¹H NMR | The spectrum would show distinct singlets for the two methyl ester groups. The aromatic protons would display complex splitting patterns due to spin-spin coupling, with their chemical shifts influenced by the electron-donating amino group and the electron-withdrawing ester groups. |

| IR Spectroscopy | Characteristic peaks would be observed for the N-H stretching of the primary amine, C=O stretching of the ester groups, and C-N stretching, as well as aromatic C-H and C=C stretching. |

| Mass Spectrometry | High-resolution mass spectrometry can be used to confirm the molecular weight and elemental composition with a high degree of accuracy. |

Synthesis of this compound

The most common synthetic route to this compound is a three-step process starting from phthalic anhydride.

Synthesis Workflow

Caption: General synthesis workflow for this compound.

Experimental Protocols

Step 1: Nitration of Phthalic Anhydride to 3-Nitrophthalic Acid

This procedure involves the electrophilic aromatic substitution of phthalic anhydride to introduce a nitro group.

-

Materials: Phthalic anhydride, concentrated sulfuric acid (H₂SO₄), fuming nitric acid (HNO₃), concentrated nitric acid (HNO₃), water.

-

Procedure:

-

In a suitable reaction vessel equipped with a mechanical stirrer, add 650 mL of concentrated sulfuric acid and 500 g of phthalic anhydride.[1]

-

Heat the mixture to 80 °C.[1]

-

Slowly add 210 mL of fuming nitric acid, maintaining the temperature between 100-110 °C. This addition typically takes 1-2 hours.[1]

-

After the fuming nitric acid has been added, add 900 mL of concentrated nitric acid, ensuring the temperature does not exceed 110 °C.[1]

-

Stir the mixture and heat for an additional 2 hours.[1]

-

Allow the mixture to cool and stand overnight.[1]

-

Pour the reaction mixture into 1.5 L of water to precipitate the product.[1]

-

Filter the solid mixture of 3- and 4-nitrophthalic acids.[1]

-

The crude product is then purified by recrystallization from hot water to isolate the 3-nitrophthalic acid isomer.[1]

-

Step 2: Esterification of 3-Nitrophthalic Acid to Dimethyl 3-Nitrophthalate

This step converts the carboxylic acid groups to methyl esters.

-

Materials: 3-Nitrophthalic acid, methanol (MeOH), concentrated sulfuric acid (H₂SO₄).

-

Procedure:

-

Dissolve 3-nitrophthalic acid in a large excess of methanol.

-

Add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the mixture at reflux (around 80°C) for several hours (e.g., 8 hours) to drive the reaction to completion.

-

After cooling, the reaction mixture is typically worked up by removing the excess methanol, neutralizing the acid catalyst, and extracting the product with an organic solvent.

-

The organic layer is then dried and the solvent evaporated to yield crude Dimethyl 3-nitrophthalate, which can be further purified by recrystallization or chromatography.

-

Step 3: Reduction of Dimethyl 3-Nitrophthalate to this compound

The final step involves the reduction of the nitro group to an amino group.

-

Materials: Dimethyl 3-nitrophthalate, a reducing agent (e.g., hydrogen gas with a palladium on carbon catalyst, Pd/C), a suitable solvent (e.g., methanol or ethyl acetate).

-

Procedure (Catalytic Hydrogenation):

-

Dissolve Dimethyl 3-nitrophthalate in a suitable solvent in a hydrogenation vessel.

-

Add a catalytic amount of Pd/C.

-

Pressurize the vessel with hydrogen gas.

-

Stir the reaction mixture at room temperature until the theoretical amount of hydrogen has been consumed.

-

Filter the reaction mixture to remove the catalyst.

-

Evaporate the solvent to yield this compound.

-

Applications in Research and Drug Development

This compound is a valuable building block in several areas of chemical synthesis.

Precursor to Chemiluminescent Compounds

The hydrolyzed form of this compound, 3-aminophthalate, is the light-emitting species in the well-known chemiluminescent compound, luminol (3-aminophthalhydrazide). The synthesis of luminol from 3-nitrophthalic acid involves reaction with hydrazine, followed by reduction of the nitro group.

Role in Pharmaceutical Synthesis

This compound and its parent acid are key intermediates in the synthesis of various pharmaceuticals.

-

PARP Inhibitors: The 3-aminophthalate scaffold is a core structural motif in several poly(ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes are crucial for DNA repair, and their inhibition is a therapeutic strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.

-

Apremilast: The synthesis of Apremilast, a phosphodiesterase 4 (PDE4) inhibitor used to treat certain types of psoriasis and psoriatic arthritis, can utilize 3-aminophthalic acid as a starting material.

Drug Development Workflow Example

Caption: Role of this compound in a drug development workflow.

Conclusion

This compound is a cornerstone intermediate in modern organic synthesis. Its accessibility through well-established synthetic routes and its versatile reactivity make it an indispensable tool for researchers and professionals in drug development and materials science. This guide has provided a detailed overview of its synthesis, properties, and applications, offering a valuable resource for its effective utilization in the laboratory and beyond. As the demand for novel therapeutics and advanced materials continues to grow, the importance of foundational building blocks like this compound is set to increase, paving the way for future innovations.

References

Theoretical Framework for the Analysis of Dimethyl 3-aminophthalate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 3-aminophthalate is a versatile organic compound with a molecular structure that presents significant interest for theoretical and experimental investigation.[1] Its bifunctional nature, featuring a nucleophilic amino group and two electrophilic ester groups on a benzene ring, makes it a valuable building block in organic synthesis, particularly for pharmaceuticals, dyes, and polymers.[1] Understanding the molecular properties, reactivity, and spectroscopic behavior of this compound at a quantum-mechanical level is crucial for predicting its behavior in chemical reactions, designing novel derivatives with tailored properties, and elucidating its potential biological activity.

This technical guide provides a comprehensive overview of the theoretical methodologies employed to study this compound. While extensive searches have not yielded a dedicated, peer-reviewed computational study on this specific molecule, this document outlines the standard theoretical protocols and expected findings based on studies of analogous compounds. The guide is intended to serve as a roadmap for researchers undertaking theoretical investigations of this compound and similar molecular systems.

Computational Methodology

The primary tool for the theoretical investigation of molecular properties is Density Functional Theory (DFT), a quantum chemical method that offers a favorable balance between computational cost and accuracy.[1]

Geometry Optimization

The first step in any theoretical study is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms.

Typical Protocol:

-

Software: Gaussian, ORCA, GAMESS, etc.

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional.

-

Basis Set: 6-311++G(d,p) is a common choice, providing a good description of electron distribution, including polarization and diffuse functions.

The optimization process yields the equilibrium geometry of the molecule, from which key structural parameters can be extracted.

Table 1: Illustrative Optimized Geometrical Parameters of this compound (Based on DFT Calculations of Similar Molecules)

| Parameter | Bond/Angle | Calculated Value (Illustrative) |

| Bond Lengths (Å) | C-C (aromatic) | 1.39 - 1.41 |

| C-N | 1.38 | |

| C-C=O | 1.50 | |

| C=O | 1.22 | |

| C-O (ester) | 1.35 | |

| O-CH3 | 1.44 | |

| N-H | 1.01 | |

| **Bond Angles (°) ** | C-C-C (aromatic) | 119 - 121 |

| C-C-N | 120 | |

| O=C-O | 124 | |

| Dihedral Angles (°) | C-C-C=O | ~30-50 (indicating out-of-plane twist of ester groups) |

Vibrational Frequency Analysis

Following geometry optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). The calculated vibrational frequencies can be correlated with experimental infrared (IR) and Raman spectra.

Typical Protocol:

-

The calculation provides the harmonic vibrational frequencies.

-

These frequencies are often systematically overestimated compared to experimental values. Therefore, a scaling factor (e.g., ~0.96 for B3LYP) is typically applied for better agreement.

Table 2: Illustrative Vibrational Frequencies and Assignments for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Illustrative Scaled) | Experimental FT-IR (cm⁻¹) (Expected) | Experimental FT-Raman (cm⁻¹) (Expected) |

| N-H Asymmetric Stretch | 3450 | 3460 - 3480 | - |

| N-H Symmetric Stretch | 3360 | 3370 - 3390 | - |

| C-H Aromatic Stretch | 3050 - 3100 | 3050 - 3100 | 3050 - 3100 |

| C-H Methyl Stretch | 2950 - 2990 | 2950 - 2990 | 2950 - 2990 |

| C=O Ester Stretch | 1720 | 1725 - 1735 | 1725 - 1735 |

| C-N Stretch | 1300 | 1290 - 1310 | 1290 - 1310 |

| C-O Ester Stretch | 1250 | 1240 - 1260 | 1240 - 1260 |

Electronic Properties

The electronic properties of a molecule are fundamental to understanding its reactivity and spectroscopic behavior.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.

-

HOMO: Represents the ability to donate an electron.

-

LUMO: Represents the ability to accept an electron.

-

HOMO-LUMO Energy Gap (ΔE): A large gap implies high kinetic stability and low chemical reactivity, while a small gap suggests the molecule is more reactive.

Table 3: Illustrative Electronic Properties of this compound

| Parameter | Calculated Value (Illustrative) |

| HOMO Energy | -5.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap (ΔE) | 4.3 eV |

| Ionization Potential (I ≈ -EHOMO) | 5.5 eV |

| Electron Affinity (A ≈ -ELUMO) | 1.2 eV |

| Electronegativity (χ = (I+A)/2) | 3.35 eV |

| Chemical Hardness (η = (I-A)/2) | 2.15 eV |

Natural Bond Orbital (NBO) Analysis

NBO analysis provides insights into the charge distribution within the molecule and the nature of bonding and lone pair interactions. It allows for the quantification of hyperconjugative interactions, which contribute to molecular stability.

Expected NBO Analysis Findings for this compound:

-

The nitrogen atom of the amino group and the oxygen atoms of the ester groups are expected to have the highest negative natural charges.

-

The carbonyl carbon atoms are expected to have significant positive natural charges, indicating their electrophilic nature.

-

Analysis of the second-order perturbation energies would reveal strong interactions between the lone pair orbitals of the nitrogen and oxygen atoms and the antibonding orbitals of adjacent bonds, contributing to the overall stability of the molecule.

Spectroscopic Properties

Theoretical calculations can predict various spectroscopic properties, which can then be compared with experimental data for validation.

UV-Vis Spectroscopy

Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) in an experimental UV-Vis spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the NMR chemical shifts (δ) of ¹H and ¹³C nuclei. The calculated isotropic shielding values are typically referenced against a standard (e.g., Tetramethylsilane, TMS) to obtain the chemical shifts.

Table 4: Illustrative Comparison of Calculated and Experimental ¹³C NMR Chemical Shifts (ppm) for this compound

| Carbon Atom | Calculated Chemical Shift (δ, ppm) (Illustrative) | Experimental Chemical Shift (δ, ppm) (Expected) |

| C-NH₂ | 148 | ~145-150 |

| C-COOCH₃ | 132 | ~130-135 |

| Aromatic CH | 115 - 130 | ~115-130 |

| C=O | 168 | ~165-170 |

| O-CH₃ | 52 | ~50-55 |

Experimental Protocols

Synthesis of this compound

A common synthetic route involves the nitration of dimethyl phthalate followed by the reduction of the nitro group.[1]

Protocol:

-

Nitration: Dimethyl phthalate is treated with a nitrating mixture (e.g., a mixture of concentrated nitric acid and sulfuric acid) at a controlled temperature to introduce a nitro group onto the aromatic ring, yielding dimethyl 3-nitrophthalate.

-

Reduction: The resulting dimethyl 3-nitrophthalate is then reduced to this compound. Catalytic hydrogenation (e.g., using H₂ gas with a Palladium on carbon catalyst) is a common and relatively "green" method.[1]

-

Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.

Characterization

-

FT-IR and FT-Raman Spectroscopy: Spectra are recorded for the solid sample to identify the characteristic vibrational modes of the functional groups.

-

UV-Vis Spectroscopy: The spectrum is typically recorded in a suitable solvent (e.g., ethanol or methanol) to determine the electronic absorption maxima.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to elucidate the molecular structure.

Visualizations

References

A Technical Guide to the Stability and Degradation of Dimethyl 3-Aminophthalate

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Detailed quantitative stability and degradation studies specifically for dimethyl 3-aminophthalate are not extensively documented in the public domain. This guide summarizes the available information, discusses probable degradation pathways based on chemical principles, and provides general methodologies for stability testing by drawing parallels with the closely related compound, dimethyl phthalate (DMP).

Executive Summary

This compound is a versatile chemical intermediate used in the synthesis of dyes, pigments, and pharmaceutical molecules.[1] Its stability is a critical parameter for ensuring the quality, consistency, and safety of these applications. This document provides a technical overview of the known stability characteristics of this compound, its potential degradation pathways, and generalized protocols for conducting stability and forced degradation studies. While specific kinetic data for this molecule is limited, information from the parent compound, dimethyl phthalate (DMP), is used to infer potential degradation mechanisms.

Chemical Stability Profile

The stability of this compound is significantly influenced by its chemical form. The free amine form is known to be unstable and susceptible to degradation, which can compromise its purity during storage.[1] To mitigate this, the compound is frequently supplied and handled as a This compound hydrochloride salt .[1] This salt form enhances the compound's stability, making it more suitable for long-term storage and transportation.[1]

Recommended Storage Conditions: For optimal stability, this compound and its hydrochloride salt should be stored in a dark place under an inert atmosphere at room temperature.[1][2]

Potential Degradation Pathways

Based on its chemical structure, this compound is susceptible to several degradation pathways. The primary routes are expected to be hydrolysis of the ester groups and intramolecular cyclization involving the amino group.

Hydrolysis

The two methyl ester groups are susceptible to hydrolysis, particularly under acidic or basic conditions, to yield 3-aminophthalic acid.[1] The rate of hydrolysis is influenced by the presence of the amino group on the aromatic ring.

-

Influence of the Amino Group: As an electron-donating group, the amino function increases electron density in the benzene ring. This can decrease the electrophilicity of the carbonyl carbons in the ester groups, thereby slowing the rate of nucleophilic attack and hydrolysis compared to dimethyl phthalate.[1]

-

Effect of pH: In acidic conditions, the amino group can be protonated. This protonated form acts as an electron-withdrawing group, which would make the ester groups more electrophilic and thus more susceptible to hydrolysis.[1] In alkaline conditions, the hydrolysis is typically second-order, involving the hydroxide ion.[1]

Intramolecular Cyclization

Under thermal stress or in the presence of a catalyst, the nucleophilic amino group can attack one of the electrophilic ester carbonyl carbons. This intramolecular reaction results in the formation of a cyclic amide, known as a lactam.[1] This process would likely form a five-membered lactam ring.[1]

References

Basic reaction mechanisms involving Dimethyl 3-aminophthalate

An In-depth Technical Guide to the Core Reaction Mechanisms of the 3-Aminophthalate Scaffold

Introduction

Dimethyl 3-aminophthalate is a versatile chemical building block whose core structure, the 3-aminophthalate moiety, is central to a range of significant chemical reactions. While direct, extensive literature on the specific reaction mechanisms of this compound is focused, the underlying reactivity of the 3-aminophthalate scaffold is exceptionally well-documented, primarily through the study of luminol (3-aminophthalhydrazide). Luminol's celebrated chemiluminescence reaction culminates in the formation of the 3-aminophthalate dianion as the light-emitting species.

This guide provides an in-depth exploration of the fundamental reaction mechanisms involving this core structure, leveraging the extensive research on luminol as a primary case study. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visualized reaction pathways to provide a comprehensive understanding of the chemistry of the 3-aminophthalate scaffold.

Synthesis of the Aminophthalate Core: The Luminol Pathway

The most common route to accessing the 3-aminophthalate reactive core is through the synthesis of luminol. This process begins with 3-nitrophthalic acid and proceeds in two main steps: condensation with hydrazine to form a cyclic hydrazide, followed by the reduction of the nitro group to an amino group.

Synthesis Workflow

The synthesis converts 3-nitrophthalic acid into luminol (3-aminophthalhydrazide) via a 3-nitrophthalhydrazide intermediate. This two-step process involves a condensation reaction followed by a reduction.

Caption: Workflow for the two-step synthesis of Luminol.

Experimental Protocol: Synthesis of Luminol

This protocol is adapted from established laboratory procedures for the synthesis of luminol from 3-nitrophthalic acid.

Step 1: Synthesis of 3-Nitrophthalhydrazide

-

In a large test tube (e.g., 20 x 150 mm), combine 1.3 g of 3-nitrophthalic acid and 2 mL of an 8-10% aqueous solution of hydrazine.

-

Add 3-4 mL of a high-boiling solvent, such as triethylene glycol, and a boiling chip.

-

Clamp the test tube in a vertical position within a heating mantle or sand bath in a fume hood. Insert a high-temperature thermometer.

-

Heat the solution vigorously. The temperature will initially hold around 110-130°C as excess water boils off, then rise rapidly to 215°C.

-

Maintain the temperature between 215-220°C for approximately 3-5 minutes.

-

Remove the heat source and allow the mixture to cool to below 100°C.

-

Add approximately 15 mL of hot water to the cooled solution and mix thoroughly.

-

Allow the solution to cool to room temperature, then cool further in an ice bath to precipitate the product.

-

Collect the light-yellow, solid 3-nitrophthalhydrazide by vacuum filtration using a Hirsch or Buchner funnel.

Step 2: Synthesis of Luminol (3-Aminophthalhydrazide)

-

Transfer the moist 3-nitrophthalhydrazide back into the reaction test tube.

-

Add 6.5 mL of a 10% sodium hydroxide (NaOH) solution and stir until the solid dissolves.

-

Add 4.0 g of sodium dithionite (also known as sodium hydrosulfite).

-

Wash any solids from the walls of the test tube with a small amount of water (approx. 10 mL).

-

Heat the mixture to a boil and maintain boiling for 5 minutes, stirring continuously.

-

Remove from heat and add 2.6 mL of glacial acetic acid.

-

Cool the mixture to room temperature while stirring, then place it in an ice bath to maximize crystallization.

-

Collect the resulting light-yellow precipitate of luminol by vacuum filtration. The product can be used directly for chemiluminescence experiments.

The Chemiluminescence Reaction Mechanism

The most prominent reaction of the aminophthalate core is the emission of light, or chemiluminescence. This process occurs when luminol is oxidized in an alkaline solution, producing the 3-aminophthalate dianion in an electronically excited state. The subsequent relaxation of this molecule to its ground state releases energy in the form of a visible photon, typically emitting a characteristic blue glow.

Chemiluminescence Signaling Pathway

The reaction proceeds through several key stages: deprotonation of luminol to form a dianion, oxidation to an unstable peroxide, elimination of nitrogen gas to form the excited-state 3-aminophthalate, and finally, emission of light.

Caption: The luminol chemiluminescence reaction pathway.

Experimental Protocol: Demonstration of Chemiluminescence

This protocol describes two common methods for inducing chemiluminescence from synthesized luminol.

Method A: Potassium Ferricyanide & Hydrogen Peroxide System

-

Prepare Solution A: Dissolve the crude luminol product in 2 mL of 10% NaOH solution and 38 mL of water.

-

Prepare Solution B: In a separate container, mix 4 mL of 3% aqueous potassium ferricyanide, 4 mL of 3% hydrogen peroxide, and 32 mL of water.

-

Demonstration: In a darkened room, simultaneously pour Solution A and Solution B into a large flask or funnel. A blue glow will be produced where the solutions mix.

Method B: DMSO & KOH System

-

Setup: Cover the bottom of a 250 mL Erlenmeyer flask with a layer of potassium hydroxide (KOH) pellets.

-

Add Reagents: Add approximately 25 mL of dimethyl sulfoxide (DMSO) and the synthesized luminol to the flask.

-

Demonstration: Stopper the flask and shake it vigorously in a dark room. The shaking introduces atmospheric oxygen, initiating the chemiluminescent reaction, which appears as a faint glow that intensifies with continued shaking.

Quantitative Data: Chemiluminescence Properties

While extensive quantitative data depends on specific reaction conditions, some key values are consistently reported in the literature.

| Parameter | Value | Description |

| Primary Emission Peak | ~424-425 nm | The wavelength of light emitted by the excited 3-aminophthalate dianion in aqueous solutions, corresponding to a blue color. |

| Secondary Emission Peak | ~485 nm | A second, less intense peak attributed to the 3-aminophthalate dianion not hydrogen-bonded to water. |

| Excited State | Singlet State | The light-emitting reaction proceeds from an excited singlet state, similar to fluorescence. |

Applications in Drug Development and Organic Synthesis

Beyond chemiluminescence, the 3-aminophthalate scaffold is a valuable building block for creating novel molecules, particularly in the field of drug discovery. The bifunctional nature of this compound, with its nucleophilic amino group and electrophilic ester groups, allows for a wide range of chemical transformations.

Core Reactions of the Amino and Ester Groups

-

Nucleophilic Reactions: The amino group possesses a lone pair of electrons, making it a strong nucleophile. It readily reacts with electrophiles such as acyl chlorides or alkyl halides to form N-acyl derivatives or secondary/tertiary amines, respectively. This reactivity is fundamental to building more complex molecular architectures.

-

Intramolecular Cyclization: Under heat or catalytic conditions, the nucleophilic amino group can attack one of the ester's carbonyl carbons, leading to the formation of a five-membered lactam (a cyclic amide).

-

Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions. The rate of this reaction is influenced by the electron-donating amino group, which can modulate the electrophilicity of the carbonyl carbons.

Role in Combinatorial Chemistry: The Diels-Alder Approach

A powerful strategy for generating diverse molecular libraries for drug screening involves using 3-aminophthalate derivatives in Diels-Alder reactions. In this approach, a substituted 2H-pyran-2-one acts as a diene, reacting with a dienophile like dimethyl acetylenedicarboxylate to produce a variety of substituted this compound cores.

Caption: Use of the 3-aminophthalate scaffold in drug discovery.

Quantitative Data: Diels-Alder Reaction Yields

The following table summarizes yields for the synthesis of various substituted this compound derivatives via the Diels-Alder reaction, demonstrating the versatility of this method for creating novel scaffolds.

| Starting Diene (Substituted 2H-pyran-2-one) | Dienophile | Product (Substituted this compound) | Yield (%) |

| 3-Benzoylamino-6-methyl-2H-pyran-2-one | Dimethyl acetylenedicarboxylate | Dimethyl 3-benzoylamino-6-methylphthalate | 71 |

| 3-Benzoylamino-5,6-dimethyl-2H-pyran-2-one | Dimethyl acetylenedicarboxylate | Dimethyl 3-benzoylamino-5,6-dimethylphthalate | 65 |

| 3-Benzoylamino-5-ethyl-6-methyl-2H-pyran-2-one | Dimethyl acetylenedicarboxylate | Dimethyl 3-benzoylamino-5-ethyl-6-methylphthalate |

An In-depth Technical Guide to Dimethyl 3-aminophthalate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 3-aminophthalate hydrochloride is a versatile chemical intermediate of significant interest in the fields of organic synthesis, medicinal chemistry, and materials science. Its bifunctional nature, possessing both a nucleophilic amino group and two electrophilic ester moieties on an aromatic scaffold, makes it a valuable building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of its properties, synthesis, and key applications, with a focus on its role in the development of novel therapeutics. The hydrochloride salt form enhances the compound's stability, making it more suitable for storage and handling compared to the free amine.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound hydrochloride is presented below. It is important to note that while some properties are well-documented, specific experimental data for melting and boiling points are not consistently available in the public domain.

| Property | Value | Source |

| CAS Number | 52412-63-2 | [1][2] |

| Molecular Formula | C₁₀H₁₂ClNO₄ | [1][2] |

| Molecular Weight | 245.66 g/mol | [1][2] |

| IUPAC Name | dimethyl 3-aminobenzene-1,2-dicarboxylate;hydrochloride | [1] |

| Appearance | Pale-yellow to yellow-brown solid or liquid | |

| Purity | ≥98% | [2][3] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Information not widely available. Soluble in some organic solvents. | |

| Storage | Sealed in dry, 2-8°C, inert atmosphere, keep in a dark place. | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound hydrochloride. While experimental spectra are not readily accessible in public databases, the expected spectral characteristics can be inferred.

| Technique | Expected Characteristics |

| ¹H NMR | Aromatic protons (~7.2-8.0 ppm, multiplet, 3H), amine protons as hydrochloride salt (~4.5 ppm, broad singlet, 3H), and two methoxy groups from the esters (~3.9 ppm, singlet, 6H). The protonation of the amino group leads to a downfield shift of aromatic and amine proton signals.[1] |

| ¹³C NMR | Carbonyl carbons of the ester groups (~160-180 ppm), aromatic carbons (110-150 ppm), and methyl carbons of the esters (~50-60 ppm).[1] |

| IR Spectroscopy | Characteristic peaks for N-H stretching of the aminium ion, C=O stretching of the ester groups, C-O stretching, and aromatic C-H and C=C stretching. |

| Mass Spectrometry | The mass spectrum would show the molecular ion peak corresponding to the free amine (this compound) and fragmentation patterns characteristic of the loss of methoxy and carbonyl groups. |

Synthesis of this compound hydrochloride

The primary synthetic route to this compound hydrochloride involves a two-step process starting from dimethyl 3-nitrophthalate: reduction of the nitro group followed by the formation of the hydrochloride salt.

Experimental Protocol:

Step 1: Reduction of Dimethyl 3-nitrophthalate to this compound

This step is typically achieved via catalytic hydrogenation.

-

Materials:

-

Dimethyl 3-nitrophthalate

-

Palladium on carbon (10% Pd/C)

-

Solvent (e.g., Methanol, Ethanol, or a mixture of solvents)

-

Hydrogen gas source

-

Reaction vessel (e.g., Parr hydrogenator or a flask equipped for balloon hydrogenation)

-

-

Procedure:

-

In a suitable reaction vessel, dissolve dimethyl 3-nitrophthalate in the chosen solvent.

-

Carefully add a catalytic amount of 10% Pd/C to the solution.

-

Seal the reaction vessel and purge with an inert gas (e.g., nitrogen or argon).

-

Introduce hydrogen gas to the desired pressure (this can range from balloon pressure to higher pressures in a specialized apparatus).

-

Stir the reaction mixture vigorously at room temperature or with gentle heating.

-

Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Once the reaction is complete (disappearance of the starting material), carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Wash the filter cake with the reaction solvent.

-

The resulting filtrate contains the crude this compound.

-

Step 2: Formation of this compound hydrochloride

The hydrochloride salt is formed by treating the free amine with hydrochloric acid. This step is crucial for improving the stability of the compound.[1]

-

Materials:

-

Filtrate containing this compound

-

Concentrated hydrochloric acid (or HCl in a suitable solvent like dioxane or ether)

-

Cooling bath (ice-water or other)

-

-

Procedure:

-

Cool the filtrate containing this compound in a cooling bath.

-

Slowly add a stoichiometric amount of concentrated hydrochloric acid to the cooled and stirred solution.

-

A precipitate of this compound hydrochloride should form.

-

Continue stirring in the cooling bath for a period to ensure complete precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with a cold, non-polar solvent (e.g., cold ether) to remove any non-polar impurities.

-

Dry the product under vacuum to obtain this compound hydrochloride.

-

Purification:

If necessary, the final product can be purified by recrystallization from a suitable solvent or solvent mixture. The choice of solvent will depend on the solubility characteristics of the compound and any impurities present.

Below is a DOT script for the synthesis workflow:

Applications in Drug Development

This compound hydrochloride serves as a critical precursor for the synthesis of the 3-aminophthalate scaffold, a key structural motif in a class of therapeutic agents known as immunomodulatory imide drugs (IMiDs) and in the development of Proteolysis-Targeting Chimeras (PROTACs).

Role in Cereblon (CRBN)-Mediated Protein Degradation

The 3-aminophthalate moiety is a cornerstone for molecules that modulate the activity of the Cereblon (CRBN) E3 ubiquitin ligase complex. These molecules, often referred to as "molecular glues," can induce the degradation of specific target proteins.

The general mechanism is as follows:

-

A molecule containing the 3-aminophthalate scaffold (e.g., thalidomide, lenalidomide, or a PROTAC warhead) binds to the CRBN protein, which is part of the CUL4-DDB1-CRBN-Rbx1 (CRL4^CRBN) E3 ubiquitin ligase complex.

-

This binding event alters the substrate specificity of CRBN, creating a new binding surface.

-

This new surface recruits a "neosubstrate" protein that would not normally be a target of the CRBN E3 ligase.

-

The E3 ligase complex then polyubiquitinates the recruited neosubstrate.

-

The polyubiquitinated protein is recognized and subsequently degraded by the 26S proteasome.

This targeted protein degradation strategy is a powerful therapeutic modality for eliminating disease-causing proteins in indications such as cancer.

Below is a DOT script for the Cereblon-mediated protein degradation pathway:

Conclusion

This compound hydrochloride is a compound of considerable synthetic utility. Its straightforward preparation and the reactivity of its functional groups have established it as a key intermediate in various chemical industries. For researchers in drug discovery and development, a thorough understanding of its properties and its role as a precursor to the 3-aminophthalate scaffold is essential for the design and synthesis of novel therapeutics that leverage targeted protein degradation pathways. This guide has provided a consolidated resource of its key characteristics and applications to aid in these research endeavors.

References

Methodological & Application

Application Notes and Protocols: Dimethyl 3-Aminophthalate as a Precursor for Luminol Analogs

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Luminol and its analogs are cornerstone chemiluminescent reagents with extensive applications in various fields, including forensic science, biomedical research, and clinical diagnostics.[1][2][3] The core of their light-emitting properties lies in the formation of an excited state of 3-aminophthalate upon oxidation, which then relaxes to the ground state by emitting a photon.[4][5][6] Dimethyl 3-aminophthalate serves as a valuable and versatile precursor for the synthesis of a wide array of luminol analogs, allowing for the fine-tuning of their chemiluminescent properties and the introduction of functional groups for specific targeting or labeling applications.[7] This document provides detailed application notes and experimental protocols for the synthesis and characterization of luminol analogs derived from this compound.

I. Synthetic Pathway Overview

The general strategy for synthesizing luminol analogs from this compound involves two key transformations:

-

Hydrazinolysis: The diester functionality of this compound is reacted with hydrazine to form the cyclic hydrazide ring, which is characteristic of the luminol scaffold.

-

Functionalization (Optional): The amino group on the phthalate ring can be modified either before or after the hydrazinolysis to introduce desired functionalities. This allows for the creation of analogs with altered solubility, emission wavelengths, or quantum yields.[8][9]

Diagram of the general synthetic workflow:

References

- 1. Luminol-Based Chemiluminescent Signals: Clinical and Non-clinical Application and Future Uses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Applying Luminol in Advanced Bioassay Development [eureka.patsnap.com]

- 4. people.chem.umass.edu [people.chem.umass.edu]

- 5. Synthesis and Chemiluminescent Properties of Amino-Acylated luminol Derivatives Bearing Phosphonium Cations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. This compound Hydrochloride|CAS 52412-63-2 [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

Application of Dimethyl 3-aminophthalate in Polymer Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 3-aminophthalate is a versatile aromatic diamine ester monomer poised for significant applications in polymer chemistry. Its unique structure, featuring a nucleophilic amino group and two electrophilic methyl ester functionalities, allows for its participation in a variety of polymerization reactions. This enables the synthesis of advanced polymers such as polyamides, polyimides, and poly(ester-amide)s. The rigid phthalate backbone, coupled with the potential for hydrogen bonding from the amide linkages, is expected to impart desirable thermal and mechanical properties to the resulting polymers, making them suitable for high-performance applications. This document provides detailed application notes, generalized experimental protocols, and expected properties for polymers derived from this compound.

I. Polymer Synthesis with this compound

This compound can serve as a valuable monomer in step-growth polymerization to produce a range of polymers. The presence of both amine and ester functional groups allows for the formation of amide and imide linkages, leading to polymers with tailored properties.

A. Synthesis of Polyamides

Aromatic polyamides, or aramids, are a class of high-performance polymers known for their exceptional thermal stability and mechanical strength. This compound can be reacted with various diacyl chlorides to yield polyamides. The properties of the resulting polymer can be tuned by the choice of the diacyl chloride.

Experimental Protocol: Solution Polycondensation of this compound with Terephthaloyl Chloride

This protocol describes a general method for the synthesis of a polyamide via low-temperature solution polycondensation.

Materials:

-

This compound (purified)

-

Terephthaloyl chloride (purified by sublimation or recrystallization)

-

N,N-Dimethylacetamide (DMAc) (anhydrous)

-

Lithium chloride (LiCl) (dried)

-

Pyridine (anhydrous)

-

Methanol

-

Nitrogen gas (high purity)

Equipment:

-

Three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a dropping funnel.

-

Constant temperature bath

-

Precipitation vessel

-

Vacuum oven

Procedure:

-

In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve a specific molar amount of this compound and LiCl (5% w/v) in anhydrous DMAc.

-

Cool the stirred solution to 0-5 °C using a constant temperature bath.

-

In a separate flask, dissolve an equimolar amount of terephthaloyl chloride in anhydrous DMAc.

-

Slowly add the terephthaloyl chloride solution to the cooled diamine solution dropwise over 30-60 minutes.

-

After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, and then at room temperature for 24 hours.

-

The resulting viscous polymer solution is then slowly poured into a vigorously stirred excess of methanol to precipitate the polyamide.

-

The fibrous polymer is collected by filtration, washed thoroughly with methanol and then with hot water to remove any unreacted monomers and salts.

-

The polymer is dried in a vacuum oven at 80-100 °C to a constant weight.

Application Notes and Protocols: Dimethyl 3-aminophthalate in Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction